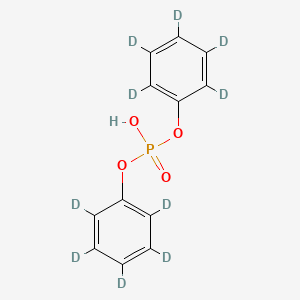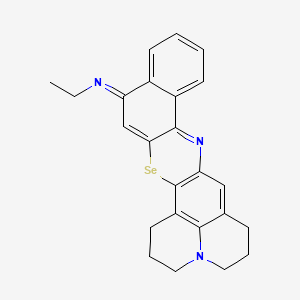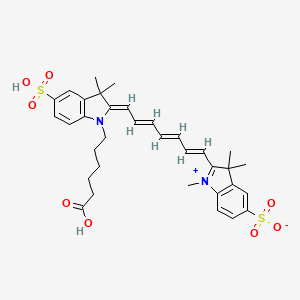
S3 Fragment
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The S3 Fragment is a biologically active peptide featuring the amino-terminal phosphorylation site unique to Xenopus ADF/cofilin. This site is the target of LIM kinase (LIMK) phosphorylation. LIMK1, a pivotal regulator of the actin cytoskeleton, phosphorylates ADF/cofilin at serine-3, leading to its inactivation. As a segment of the S3 peptide harboring the serine-3 sequence, this fragment serves as a widely recognized competitive inhibitor of LIMK1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the S3 Fragment involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The peptide is then lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
The S3 Fragment undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction involving the this compound is phosphorylation at the serine-3 site by LIM kinase.
Dephosphorylation: The reverse reaction, where the phosphate group is removed, can also occur under specific conditions.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires ATP as a phosphate donor and the presence of LIM kinase.
Dephosphorylation: This reaction requires phosphatases that can remove the phosphate group from serine-3.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of the this compound, which is inactive in terms of actin depolymerization. The dephosphorylated form is the active form that can bind to actin and promote its depolymerization .
Scientific Research Applications
The S3 Fragment has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide to study phosphorylation and dephosphorylation reactions.
Biology: The this compound is used to investigate the regulation of the actin cytoskeleton and cell motility.
Medicine: It serves as a tool to study diseases related to actin cytoskeleton dysregulation, such as cancer and neurodegenerative disorders.
Mechanism of Action
The S3 Fragment exerts its effects by acting as a competitive inhibitor of LIM kinase. When phosphorylated by LIM kinase at the serine-3 site, the this compound becomes inactive and cannot bind to actin. This phosphorylation event is crucial for regulating the actin cytoskeleton. The molecular target of the this compound is the serine-3 site on ADF/cofilin, and the pathway involved is the LIM kinase signaling pathway .
Comparison with Similar Compounds
Similar Compounds
ADF/Cofilin: The full-length protein that includes the S3 Fragment sequence.
Phosphorylated ADF/Cofilin: The phosphorylated form of ADF/cofilin, which is inactive.
Other LIM Kinase Inhibitors: Compounds that inhibit LIM kinase activity but may not target the serine-3 site specifically.
Uniqueness
The this compound is unique in its ability to specifically inhibit LIM kinase by targeting the serine-3 site on ADF/cofilin. This specificity makes it a valuable tool for studying the regulation of the actin cytoskeleton and developing targeted therapies .
Properties
Molecular Formula |
C73H120N18O24S2 |
|---|---|
Molecular Weight |
1698.0 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H120N18O24S2/c1-34(2)54(87-51(95)31-77-61(102)48(32-92)85-59(100)39(11)78-60(101)41(75)22-25-116-12)68(109)80-43(23-26-117-13)63(104)89-56(36(5)6)71(112)86-49(33-93)67(108)82-45(29-52(96)97)65(106)81-46(30-53(98)99)66(107)90-58(38(9)10)72(113)91-57(37(7)8)69(110)79-42(21-17-18-24-74)62(103)88-55(35(3)4)70(111)83-44(27-40-19-15-14-16-20-40)64(105)84-47(73(114)115)28-50(76)94/h14-16,19-20,34-39,41-49,54-58,92-93H,17-18,21-33,74-75H2,1-13H3,(H2,76,94)(H,77,102)(H,78,101)(H,79,110)(H,80,109)(H,81,106)(H,82,108)(H,83,111)(H,84,105)(H,85,100)(H,86,112)(H,87,95)(H,88,103)(H,89,104)(H,90,107)(H,91,113)(H,96,97)(H,98,99)(H,114,115)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
XDZUZFMELIKYJX-UHKLPSQNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




